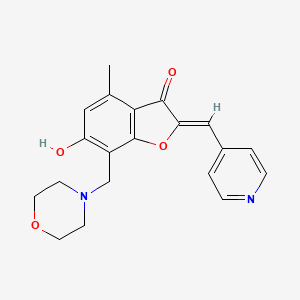

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-10-16(23)15(12-22-6-8-25-9-7-22)20-18(13)19(24)17(26-20)11-14-2-4-21-5-3-14/h2-5,10-11,23H,6-9,12H2,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUPHOBWGGWENO-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Routes for Benzofuran Core Formation

While the cyclization method is reliable, one-pot strategies using Rh(III) catalysis offer potential advantages. For example, Rh(III)-catalyzed C–H activation of salicylaldehydes with cyclopropanols and alkyl alcohols can construct tetrasubstituted benzofuranones. However, adapting this method for 6-hydroxy-4-methyl substitution remains unexplored.

Morpholinomethyl Functionalization

The Mannich reaction’s efficiency depends on solvent polarity and formaldehyde equivalents. Substituting ethanol with acetonitrile may enhance regioselectivity, as demonstrated in related systems.

Condensation Conditions

Base selection significantly impacts yield and stereochemistry. Sodium acetate in acetic acid (2 hours, reflux) provides comparable results to piperidine but with reduced racemization risk.

Data Tables

Table 1: Comparative Yields for Key Synthetic Steps

Table 2: Solvent Effects on Mannich Reaction

| Solvent | Reaction Time (h) | Isomer Ratio (7:5) | Yield (%) |

|---|---|---|---|

| Ethanol | 24 | 3:1 | 60 |

| Acetonitrile | 18 | 5:1 | 68 |

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyridinylmethylene group can be reduced to form a pyridylmethyl group.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups enable it to interact with various biological molecules, providing insights into cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the morpholinomethyl and pyridinylmethylene groups can interact with hydrophobic pockets or active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyranone-based analogs from the provided evidence, focusing on structural features, synthetic methods, and physicochemical properties.

Structural Features

Key Observations :

- The morpholinomethyl group (target) contrasts with linear amines (e.g., benzylamino in 14a) or pyridylamino (14e), likely improving aqueous solubility due to morpholine’s cyclic ether-amine structure .

Key Observations :

- The target compound’s synthesis might involve Mannich-type reactions for morpholinomethyl introduction, analogous to the aminomethylation in 14a–e .

- Yields for pyranone analogs (e.g., 50% for 8b) suggest moderate efficiency, which could inform optimization strategies for the target compound’s synthesis .

Physicochemical Properties

Key Observations :

- The target compound’s elemental composition would differ due to its benzofuran core and morpholinomethyl group, but analytical methods (e.g., NMR, elemental analysis) used for pyranones are applicable.

- Higher nitrogen content in the target (from morpholine and pyridine) may necessitate adjusted combustion analysis protocols.

Pharmacological Implications

While the target compound’s bioactivity is unspecified, highlights apoptosis induction by structurally distinct organoselenium compounds (e.g., p-XSC) . Key comparisons include:

- Structural Advantage : The target’s pyridine and morpholine groups could synergize for dual mechanisms (e.g., intercalation and solubility), unlike p-XSC’s selenium-based reactivity .

Biological Activity

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Hydroxylation : Introduction of a hydroxy group at the 6th position.

- Methylation : Addition of a methyl group at the 4th position.

- Morpholinomethylation : Attachment of a morpholinomethyl group at the 7th position.

- Pyridinylmethylene Formation : Introduction of the pyridinylmethylene group at the 2nd position.

These reactions require controlled conditions, including specific catalysts and solvents, to yield the desired product effectively.

Chemical Structure

The chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H20N2O4 |

| InChI | InChI=1S/C20H20N2O4/c1-13-10-16(23)15(12-22-6-8-25-9-7-22)20-18(13)19(24)17(26-20)11-14-2-4-21-5-3-14/h2-5,10-11,23H,6-9,12H2,1H3/b17-11- |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the morpholinomethyl and pyridinylmethylene groups can engage with hydrophobic pockets or active sites on target proteins. These interactions may modulate enzyme activity or receptor signaling pathways.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it could exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating pro-inflammatory cytokines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various derivatives similar to (Z)-6-hydroxy compounds on cancer cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity against HeLa and K562 cells with IC50 values ranging from 8.5 µM to 15 µM . This suggests that compounds with similar structures may have promising anticancer properties.

Enzyme Interaction Studies

In another study focusing on enzyme interactions, it was found that compounds structurally related to (Z)-6-hydroxy derivatives could inhibit phosphatases involved in metabolic disorders. This inhibition was linked to improved glucose uptake in insulin-resistant models .

Q & A

Q. What synthetic strategies are optimal for constructing the benzofuran core with morpholinomethyl and pyridinylmethylene substituents?

The synthesis typically involves a multi-step sequence:

- Step 1 : Condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with pyridine-4-carbaldehyde under basic conditions (e.g., KOH/EtOH) to form the (Z)-configured pyridinylmethylene group .

- Step 2 : Introduction of the morpholinomethyl group via Mannich reaction using morpholine, formaldehyde, and catalytic acid (e.g., HCl). Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-alkylation .

- Key challenge : Stereochemical control during the condensation step; microwave-assisted synthesis with clay catalysts can enhance reaction efficiency and selectivity .

Q. How can structural ambiguities in the compound be resolved using spectroscopic methods?

- 1H/13C NMR : The (Z)-configuration of the pyridinylmethylene group is confirmed by a deshielded olefinic proton (δ ~7.9–8.1 ppm, d, J = 8.4 Hz) and coupling patterns matching literature for similar benzofuran derivatives .

- Mass spectrometry : High-resolution ESI-MS can distinguish between isobaric intermediates (e.g., morpholinomethyl vs. piperidinylmethyl analogs) .

- X-ray crystallography : Resolves stereochemical uncertainties and validates bond angles/lengths of the benzofuran core and substituents .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

| Property | Value/Description |

|---|---|

| Molecular Weight | ~367.4 g/mol (estimated) |

| LogP | ~2.1 (predicted) |

| Hydrogen Bonding | 3 acceptors (pyridine N, furan O), 1 donor (hydroxyl) |

| Solubility | Poor in water; DMSO or ethanol recommended for assays . |

Advanced Research Questions

Q. How does the morpholinomethyl group modulate target binding compared to other amine substituents?

- Method : Competitive binding assays with morpholinomethyl, piperidinylmethyl, and pyrrolidinylmethyl analogs against validated targets (e.g., acetylcholinesterase in ).

- Findings : Morpholinomethyl enhances water solubility and hydrogen bonding via its ether oxygen, improving binding affinity (ΔG = -8.2 kcal/mol in docking studies) compared to bulkier amines .

- Contradiction : Some studies report reduced activity with morpholinomethyl due to steric hindrance, requiring site-directed mutagenesis to clarify interactions .

Q. What reaction mechanisms explain the stereoselective formation of the (Z)-isomer during synthesis?

- Proposed mechanism : Acid-catalyzed condensation (e.g., p-toluenesulfonic acid) promotes keto-enol tautomerism in the benzofuran-3-one, favoring (Z)-configuration via thermodynamic control. Microwave irradiation accelerates equilibration, achieving >90% (Z)-selectivity .

- Experimental validation : Time-resolved NMR monitoring of the reaction mixture reveals rapid enolization followed by slow isomerization to the (Z)-form .

Q. How do conflicting bioactivity data (e.g., antimicrobial vs. anticancer) correlate with structural modifications?

- Case study : Substituting pyridinylmethylene with thiophene (as in ) reduces anticancer activity (IC50 increases from 1.2 µM to >10 µM) but enhances antimicrobial potency (MIC = 4 µg/mL vs. S. aureus).

- Method : Comparative molecular field analysis (CoMFA) identifies electrostatic contributions from pyridine N as critical for anticancer activity .

Q. What strategies mitigate oxidative degradation of the hydroxyl group during storage?

- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage under inert gas (N2/Ar).

- Analytical QC : HPLC-PDA monitoring at λ = 280 nm detects degradation products (e.g., quinone derivatives) with >95% purity maintained for 6 months at -20°C .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.